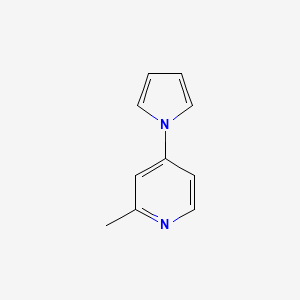

4-Pyrrol-1-yl-methyl-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Pyrrol-1-yl-methyl-pyridine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Sensing Applications

Anion Sensing : Recent studies have demonstrated that 4-(pyrrol-1-yl)pyridine acts as a supramolecular chemodosimeter for detecting nitrite ions in aqueous solutions. The compound undergoes a significant color change from yellow to pink upon the addition of nitrite, which can be observed with the naked eye. This colorimetric response is attributed to a bathochromic shift in the UV-visible spectrum, indicating high sensitivity and selectivity towards nitrite ions compared to other anions such as sulfite and chloride .

Detection Mechanism : The detection mechanism involves the formation of a complex between the nitrite ions and the pyridine nitrogen, leading to changes in electronic transitions that are observable spectroscopically. The limit of detection for nitrite was established through titration experiments, showcasing the compound's utility in environmental monitoring and food safety applications .

Medicinal Chemistry Applications

4-Pyrrol-1-yl-methyl-pyridine derivatives have shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. The structural framework of this compound allows for various modifications that can enhance biological activity.

Anticancer Activity : A series of studies have evaluated the cytotoxic effects of pyridine derivatives against various cancer cell lines. For instance, compounds derived from 4-(pyrrol-1-yl)pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells. This selectivity suggests potential for developing targeted cancer therapies .

Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. For example, pyrrolo[3,4-c]pyridine derivatives were found to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating their potential use as antimicrobial agents .

The biological activity of this compound has been extensively studied, revealing a range of pharmacological effects:

- Analgesic and Anti-inflammatory Effects : Compounds based on this scaffold have been investigated for their analgesic properties, showing efficacy in pain relief models. Additionally, anti-inflammatory activities suggest potential applications in treating inflammatory diseases .

- Antidiabetic Effects : Some studies indicate that derivatives can enhance insulin sensitivity and reduce blood glucose levels, positioning them as candidates for diabetes management therapies .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Propriétés

Formule moléculaire |

C10H10N2 |

|---|---|

Poids moléculaire |

158.20 g/mol |

Nom IUPAC |

2-methyl-4-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C10H10N2/c1-9-8-10(4-5-11-9)12-6-2-3-7-12/h2-8H,1H3 |

Clé InChI |

XKVPIXHOPCPNMV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=CC(=C1)N2C=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.